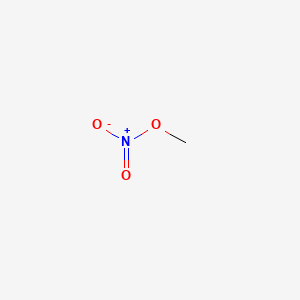
Ethyl N-ethylcarbamate
Overview
Description
Ethyl N-ethylcarbamate, also known as urethane, is an organic compound with the formula CH₃CH₂OC(O)NH₂. It is an ester of carbamic acid and appears as a white solid. Despite its name, it is not a component of polyurethanes. This compound is a known carcinogen and is rarely used in modern applications. it naturally forms in low quantities in many types of fermented foods and drinks .
Mechanism of Action
Target of Action
Ethyl N-ethylcarbamate, also known as Ethyl ethylcarbamate, is an organic compound that belongs to the class of carbamate esters It has been suggested that it may interact with the shiga-like toxin 1 subunit b in bacteriophage h30 .
Mode of Action
It is known to be an ester of carbamic acid
Biochemical Pathways
It is known that carbamate esters, the class of compounds to which this compound belongs, can be involved in various biochemical processes .
Pharmacokinetics
It is known that the compound is an ester of carbamic acid , which suggests that it may be metabolized in the body through ester hydrolysis.
Result of Action
It is known that this compound is a probable human carcinogen , indicating that it may have genotoxic effects at the molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in many types of fermented foods and beverages , suggesting that its formation may be influenced by the fermentation process. Additionally, it is known that this compound can be produced by heating urea and ethyl alcohol , indicating that temperature can influence its formation.
Biochemical Analysis
Biochemical Properties
Ethyl ethylcarbamate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. One of the key enzymes that interact with ethyl ethylcarbamate is urethanase, which can degrade ethyl ethylcarbamate. Urethanase has been detected as an intracellular enzyme from yeast, filamentous fungi, and bacteria . Additionally, ethyl ethylcarbamate can be metabolized by liver microsomal esterases, which hydrolyze it to ethanol, ammonia, and carbon dioxide . These interactions highlight the compound’s involvement in various biochemical pathways and its potential impact on cellular functions.
Cellular Effects
Ethyl ethylcarbamate has been shown to affect various types of cells and cellular processes. In liver cells, ethyl ethylcarbamate triggers ferroptosis, a form of programmed cell death characterized by the accumulation of iron and lipid peroxidation products . This compound also generates reactive oxygen species (ROS) and depletes glutathione (GSH), leading to a decline in cell viability . These effects indicate that ethyl ethylcarbamate can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of ethyl ethylcarbamate involves its binding interactions with biomolecules and its ability to induce enzyme inhibition or activation. Ethyl ethylcarbamate is formed from the reaction of urea with ethanol, and this reaction is catalyzed by yeast and lactic acid bacteria during fermentation . The compound’s carcinogenicity is linked to its ability to form DNA adducts, which can lead to mutations and cancer development . Additionally, ethyl ethylcarbamate can inhibit the activity of certain enzymes, such as liver microsomal esterases, further impacting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl ethylcarbamate change over time due to its stability and degradation. Ethyl ethylcarbamate is relatively stable under normal conditions but can degrade when exposed to heat and light . Long-term exposure to ethyl ethylcarbamate has been shown to cause genotoxic and carcinogenic effects in various species, including mice, rats, and hamsters . These findings suggest that the compound’s impact on cellular function can persist over extended periods, leading to significant health risks.
Dosage Effects in Animal Models
The effects of ethyl ethylcarbamate vary with different dosages in animal models. In rodents, dose-dependent increases in liver, lung, and harderian gland adenoma or carcinoma have been observed . High doses of ethyl ethylcarbamate can lead to toxic effects, including fetal abnormalities and fetal mortality in pregnant mice . These studies highlight the importance of understanding the dosage thresholds and potential adverse effects of ethyl ethylcarbamate in animal models.
Metabolic Pathways
Ethyl ethylcarbamate is involved in several metabolic pathways, including hydrolysis, N-hydroxylation, and side-chain oxidation . The major pathway involves the hydrolysis of ethyl ethylcarbamate by liver microsomal esterases to produce ethanol, ammonia, and carbon dioxide . This metabolic process is crucial for the detoxification and elimination of ethyl ethylcarbamate from the body.
Transport and Distribution
The transport and distribution of ethyl ethylcarbamate within cells and tissues involve various transporters and binding proteins. Ethyl ethylcarbamate is rapidly absorbed from the gastrointestinal tract and the skin . Once absorbed, it is distributed throughout the body, with significant accumulation in the liver, where it undergoes metabolism . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
Ethyl ethylcarbamate’s subcellular localization is primarily within the liver, where it is metabolized by liver microsomal esterases . The compound’s metabolites can bind covalently to liver proteins, indicating its localization within the liver cells . This subcellular localization is essential for understanding the compound’s activity and function, as well as its potential impact on liver health.
Preparation Methods
Ethyl N-ethylcarbamate can be synthesized through the reaction of ethanol with urea, citrulline, or carbamyl phosphate during fermentation and storage. These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . Industrial production methods often involve the use of gas chromatography-mass spectrometry (GC-MS) for detection and quantification .
Chemical Reactions Analysis
Ethyl N-ethylcarbamate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form vinyl carbamate epoxide, a reactive intermediate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with nitrogen-rich compounds. Common reagents and conditions used in these reactions include ethanol, urea, and various nitrogen-rich compounds.
Scientific Research Applications
Ethyl N-ethylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and carbamate formation reactions.
Biology: Research on its carcinogenic properties helps in understanding cancer mechanisms and developing preventive measures.
Comparison with Similar Compounds
Ethyl N-ethylcarbamate is similar to other carbamate compounds such as methyl carbamate and propyl carbamate. its unique formation from ethanol and nitrogen-rich compounds during fermentation sets it apart. Other similar compounds include:
Methyl carbamate: Formed from methanol and urea.
Properties
IUPAC Name |
ethyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSDYYWLZERLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060775 | |
| Record name | Ethyl ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |
| Record name | Carbamic acid, ethyl-, ethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
176 °C AT 760 MM HG | |
| Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |
| Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9813 AT 20 °C/4 °C | |
| Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.94 [mmHg] | |
| Record name | Carbamic acid, ethyl-, ethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-78-9 | |
| Record name | Carbamic acid, N-ethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, ethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl ethylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, N-ethyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl ethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL-N-ETHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1WCG74L8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the kinetic studies performed on Ethyl N-ethylcarbamate's nitrosation reaction?
A1: Kinetic studies, including those measuring solvent isotope effects and general base catalysis, provide valuable insights into the mechanism of this compound's reaction with nitrous acid (nitrosation). [] These studies revealed that a slow proton transfer is a key step in the formation of its nitroso derivative. [] This information is crucial for understanding the reactivity and potential formation pathways of N-nitroso compounds, some of which are known carcinogens.
Q2: The research mentions that the nitrosation of this compound might involve an initial attack on the oxygen atom. What led to this conclusion?
A2: Researchers observed a discrepancy in the pKa values derived from both the nitrosation and denitrosation reactions of this compound and related compounds. [] This discrepancy led them to propose that the initial attack by the nitrosating agent might be on the oxygen atom of the carbamate group, followed by a slow proton transfer and a rapid rearrangement to form the more stable N-nitroso-amide. []
Q3: Besides its chemical reactivity, has this compound been investigated for any biological activities?
A3: While the provided research doesn't delve into the biological activity of this compound itself, a structurally similar compound, 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate (Ro 16-1295), has been studied for its effects on termites. [, ] This research investigated its potential as an insect growth regulator (IGR) for termite control. [, ]
Q4: How does the structure of 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate relate to its potential as an insect growth regulator?
A4: While the provided research doesn't offer a detailed structure-activity relationship analysis, it highlights that 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate, alongside other IGRs, can disrupt the normal development of termites. [, ] This disruption manifests as the induction of superfluous intercaste production, ultimately impacting colony survival. [, ] This suggests that the compound likely interferes with hormonal pathways crucial for termite development and differentiation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B1206875.png)




![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)








